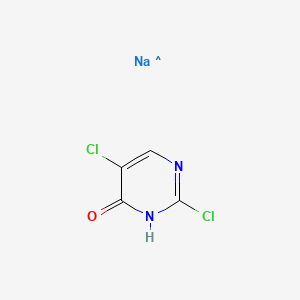![molecular formula C8H8ClN3 B14045190 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are cyclized with various carbonyl compounds to form the imidazo[4,5-B]pyridine core .
Industrial Production Methods: Industrial production methods often rely on scalable reactions such as the Buchwald-Hartwig and Suzuki cross-coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: The methylene group in a substituent can be oxidized, leading to further cyclization reactions.
Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Sulfuryl chloride is often used for oxidation reactions.
Reduction: Hydrogen in the presence of palladium on carbon or Raney nickel is commonly used.
Substitution: Iodine and other halogens are introduced via metalation-halogenation sequences.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-B]pyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to purines makes it a valuable tool for studying nucleic acid interactions.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. One example is its role as an angiotensin II receptor antagonist, which helps in managing hypertension . Additionally, it can influence the NF-kappaB pathway through phosphorylation processes .
Comparaison Avec Des Composés Similaires
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-A]pyridine: Known for its applications in pharmaceutical chemistry.
2-Methylimidazo[4,5-B]pyridine: A derivative with distinct chemical properties.
Uniqueness: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and ethyl groups enhance its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
7-chloro-3-ethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-5-11-7-6(9)3-4-10-8(7)12/h3-5H,2H2,1H3 |
Clé InChI |
OALOBBHKSBVGFH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C(C=CN=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)
![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)



![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)

![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)


